molecular formula C23H22N6O5S B1226124 N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide

N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide

Cat. No. B1226124
M. Wt: 494.5 g/mol
InChI Key: ITWFUNQPODYFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide is a sulfonamide and a member of benzenes.

Scientific Research Applications

Antimicrobial Activity

N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide and its derivatives have shown significant antimicrobial activity. Research demonstrates that compounds with this structure are effective against various bacteria and fungi. This includes studies that synthesized and tested various derivatives for their antimicrobial properties, finding promising results in combating microbial organisms (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Potential

Several studies have explored the anticancer potential of N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide derivatives. These compounds have been evaluated for their effectiveness against various cancer cell lines, showing promising results. This includes research that synthesized and evaluated novel sulfonamides bearing pyrazole, pyrimidine, and other moieties for their anticancer activity against human tumor breast cell line MCF7, revealing significant anticancer potential (Ghorab, El-Gazzar, & Alsaid, 2014).

Corrosion Inhibition

A novel application of this compound is in the field of corrosion inhibition. Research has been conducted on derivatives of N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide as effective corrosion inhibitors for mild steel in acidic environments. This research demonstrates that these compounds can significantly enhance corrosion resistance, which has important implications for industrial applications (Mostfa, Gomaa, Othman, & Ali, 2020).

Antimycobacterial Activity

Some derivatives of N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide have shown effectiveness against Mycobacterium tuberculosis. This indicates potential use in developing treatments against tuberculosis. The structure-activity relationship analysis of these compounds contributes to understanding their antimycobacterial efficacy (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

properties

Product Name

N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide

Molecular Formula

C23H22N6O5S

Molecular Weight

494.5 g/mol

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C23H22N6O5S/c1-15-19(22(30)29(27-15)17-7-5-4-6-8-17)14-24-16-9-11-18(12-10-16)35(31,32)28-20-13-21(33-2)26-23(25-20)34-3/h4-14,27H,1-3H3,(H,25,26,28)

InChI Key

ITWFUNQPODYFTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide
Reactant of Route 2
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N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide
Reactant of Route 3
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N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide
Reactant of Route 4
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N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide
Reactant of Route 5
N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide
Reactant of Route 6
N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide

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